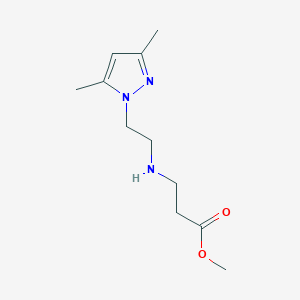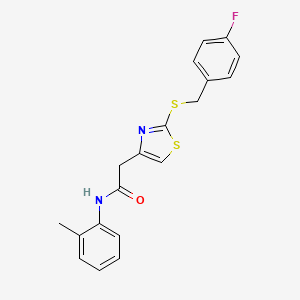
2-(4-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate often involves the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions, leading to complex dienol-dione formations with significant intramolecular hydrogen bonding. For example, the reaction produced 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione, which exhibits intramolecular hydrogen bonding similar to acetylacetone and forms chains parallel to the b axis in its crystal structure (Nye, Turnbull, & Wikaira, 2013).
Molecular Structure Analysis
The molecular structure of related compounds indicates significant intramolecular hydrogen bonding and the presence of molecules across crystallographic inversion centers. The structure's stability is often enhanced by additional hydrogen bonds, linking molecules into specific arrangements, such as double-chain structures through coordination with metal ions (Nye, Turnbull, & Wikaira, 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound or its analogs typically include condensation reactions, anionic annulations, and carbonyl-ene reactions. These reactions facilitate the formation of complex organic structures, including anthraquinones and tetrahydroanthraquinones, showcasing the compound's versatility in organic synthesis (Basak & Mal, 2017).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and molecular arrangement, are crucial for understanding their behavior in various chemical contexts. The crystallographic analysis reveals their arrangement and hydrogen bonding patterns, essential for predicting reactivity and interaction with other molecules (Nye, Turnbull, & Wikaira, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Intramolecular hydrogen bonding and the presence of functional groups affect its participation in chemical reactions, such as Diels-Alder reactions, which are pivotal for synthesizing various organic molecules (Ibata et al., 1986).
Wissenschaftliche Forschungsanwendungen
Plant Betalains: Chemistry and Biochemistry
A study by Khan and Giridhar (2015) discusses betalains, vacuolar pigments composed of betalamic acid, which condenses with imino compounds or amino acids/derivatives to form a variety of pigments. Betalains are safe for consumption and contribute to health, suggesting a potential for application in food science and health-related fields. The comprehensive review covers betalain structures, annual production potential, and biosynthesis, which involves hydroxylation of tyrosine to DOPA and subsequent reactions leading to betalamic acid formation (Khan & Giridhar, 2015).
Methoxychlor as a Model for Environmental Estrogens
Cummings (1997) reviews methoxychlor, a pesticide with proestrogenic activity, and its metabolism to an active estrogenic form. The study highlights methoxychlor's adverse effects on fertility and development, pointing to the environmental and health impacts of chemical pollutants (Cummings, 1997).
Vinylindoles in Cycloaddition Reactions
Rossi, Abbiati, and Pirovano (2017) focus on 2-vinylindoles and 3-vinylindoles as dienes in cycloaddition reactions. Their review summarizes recent achievements in the chemistry of these compounds, including [4+2] cycloaddition and its applications in synthesizing natural compounds, highlighting the role of these reactions in organic synthesis and potential pharmaceutical applications (Rossi, Abbiati, & Pirovano, 2017).
Sorption of Phenoxy Herbicides to Soil
Werner, Garratt, and Pigott (2012) review the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals. This study contributes to understanding the environmental behavior of herbicides and their impact on soil and water quality, which could be relevant in assessing the environmental interactions of similar chemical compounds (Werner, Garratt, & Pigott, 2012).
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] (2E,4E)-hexa-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-3-4-5-6-15(17)19-11-14(16)12-7-9-13(18-2)10-8-12/h3-10H,11H2,1-2H3/b4-3+,6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSGCFSHKSIUTB-VNKDHWASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OCC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)OCC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)
![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)
![3-Tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2481928.png)
![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)
![5-cyclopropyl-5-methyl-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B2481930.png)
![2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2481931.png)
![(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride](/img/structure/B2481932.png)
![(2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2481934.png)


![2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481939.png)


![2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2481947.png)